molecular formula C8H5BrFNS B1382857 2-Bromo-7-fluoro-4-methylbenzothiazole CAS No. 1019108-45-2

2-Bromo-7-fluoro-4-methylbenzothiazole

Cat. No.: B1382857
CAS No.: 1019108-45-2
M. Wt: 246.1 g/mol
InChI Key: LRXXSJHRMSCSGX-UHFFFAOYSA-N
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Description

2-Bromo-7-fluoro-4-methylbenzothiazole is a chemical compound with the molecular formula C8H5BrFNS. It is a member of the benzothiazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the benzothiazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-fluoro-4-methylbenzothiazole typically involves the bromination and fluorination of 4-methylbenzothiazole. One common method includes the following steps:

    Bromination: 4-Methylbenzothiazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the benzothiazole ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent, such as potassium fluoride or cesium fluoride, to introduce the fluorine atom at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-fluoro-4-methylbenzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3) are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzothiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-7-fluoro-4-methylbenzothiazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-7-fluoro-4-methylbenzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylbenzothiazole: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    7-Fluoro-4-methylbenzothiazole: Lacks the bromine atom, which can influence its properties and applications.

    2-Bromo-7-fluorobenzothiazole:

Uniqueness

2-Bromo-7-fluoro-4-methylbenzothiazole is unique due to the presence of all three substituents (bromine, fluorine, and methyl) on the benzothiazole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-7-fluoro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-4-2-3-5(10)7-6(4)11-8(9)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXXSJHRMSCSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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